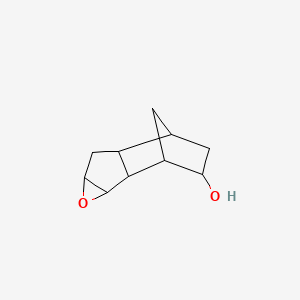

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol

Description

3,4-Epoxytricyclo(5.2.1.0²,⁶)-decanol is a highly functionalized tricyclic compound characterized by a rigid bicyclic framework fused with a norbornane-like structure. The molecule features an epoxy group bridging carbons 3 and 4, along with a hydroxyl group at an unspecified position on the decane backbone. This combination of strained epoxide and alcohol functionalities imparts unique reactivity, making it a candidate for applications in polymer chemistry, medicinal intermediates, or asymmetric catalysis. While direct data on this compound is sparse in the provided evidence, its structural analogs (e.g., tricyclo[5.2.1.0²,⁶]decane derivatives) suggest high thermal stability and stereochemical complexity due to the fused ring system .

Properties

IUPAC Name |

4-oxatetracyclo[6.2.1.02,7.03,5]undecan-10-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-2-4-1-6(7)9-5(4)3-8-10(9)12-8/h4-11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGOREPCCSVKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C3C2CC4C3O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404013 | |

| Record name | 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51020-94-1 | |

| Record name | 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol typically involves the epoxidation of tricyclo(5.2.1.0 2,6)-decanol. Common reagents for this process include peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the selective formation of the epoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol undergoes various chemical reactions, including:

Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxy carbon, resulting in the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its robust chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The epoxy group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is crucial in both synthetic applications and biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4-Epoxytricyclo(5.2.1.0²,⁶)-decanol and its analogs:

Key Insights:

Functional Group Influence: The epoxide in 3,4-Epoxytricyclo...decanol introduces significant ring strain, enabling reactions like nucleophilic ring-opening or acid-catalyzed rearrangements. This contrasts with the hydroxymethyl or hydroxyl groups in analogs, which exhibit milder polarity and reactivity . 8-Vinyloxytricyclo...decane’s vinyloxy group allows for radical or cationic polymerization, whereas the hydroxyl group in 8-Tricyclo...decanol favors hydrogen bonding or esterification .

Stereochemical Considerations :

- Substituent position (e.g., 3,4 vs. 8) dramatically alters steric environments. The 3,4-epoxide’s proximity to the bridgehead may restrict accessibility compared to the more exposed 8-position substituents in other analogs .

Thermal and Chemical Stability: Tricyclo[5.2.1.0²,⁶]decane derivatives generally exhibit high thermal stability due to their rigid frameworks. However, the epoxide in 3,4-Epoxytricyclo...decanol may reduce thermal stability compared to saturated analogs like 4-Hydroxymethyltricyclo...Decane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.